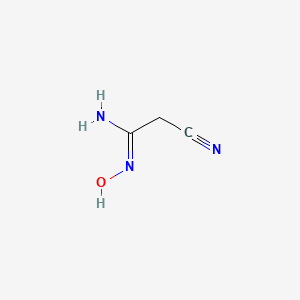
1-Ethynyl-4-(nonyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Ethynyl-4-(nonyloxy)benzene” is a chemical compound . It is a derivative of benzene, which is an aromatic hydrocarbon . The molecular formula of a similar compound, 1-Ethynyl-4-octyloxybenzene, is C16H22O, with an average mass of 230.345 Da and a monoisotopic mass of 230.167068 Da .
Synthesis Analysis
The synthesis of benzene derivatives often involves electrophilic aromatic substitution . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Polymerization Reactions : Compounds similar to 1-Ethynyl-4-(nonyloxy)benzene have been synthesized through phase transfer catalyzed polymerization reactions, displaying mesomorphic behavior and forming mesomorphic EDA complexes with electron acceptors. This indicates their potential in creating materials with specific optical and electronic properties (Pugh & Percec, 1990).
Delocalization of Free Electron Density : Studies on related phenylene-ethynylene compounds show that upon excitation, an unpaired electron conjugated with the phenylene-ethynylene core becomes substantially delocalized over the pi-system, altering the -CC- vibrational frequencies. This property is important for understanding the photochemical behavior of these compounds (Polyansky et al., 2005).
Preparation Methods : The preparation of 1,4-diethynyl-2,5-bis-nonyloxy-benzene and similar compounds involves steps like Sonogashira coupling reaction, demonstrating their synthetic accessibility and the potential for further functionalization (Luo Chun-hua, 2007).
Applications in Material Science
Polymer Light-Emitting Electrochemical Cells : The electro-active properties of related ethynylated benzene compounds have been explored for use in polymer light-emitting electrochemical cells (LECs), indicating their potential for electronic and optoelectronic applications (Yang et al., 2001).
Sensors for Picric Acid : Organometallic complexes incorporating ethynyl functionality have shown potential as selective sensors for picric acid, a common constituent of explosives, indicating their importance in security and environmental monitoring applications (Samanta & Mukherjee, 2013).
Mesomorphic Behaviour and Liquid Crystals : Research on tetrasubstituted benzenes with ethynyl substituents reveals their nematogenic and smectic C phase behavior, highlighting their significance in the development of liquid crystal displays and other optical devices (Norbert et al., 1997).
Safety And Hazards
The safety data sheet for a similar compound, Ethylbenzene, indicates that it is highly flammable and may be fatal if swallowed and enters airways. It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
1-ethynyl-4-nonoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-15-18-17-13-11-16(4-2)12-14-17/h2,11-14H,3,5-10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLVEBNMFNZERM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561545 |
Source


|
| Record name | 1-Ethynyl-4-(nonyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-(nonyloxy)benzene | |
CAS RN |
79887-20-0 |
Source


|
| Record name | 1-Ethynyl-4-(nonyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)

![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)


